Methylindolizin-2-carboxylat

Übersicht

Beschreibung

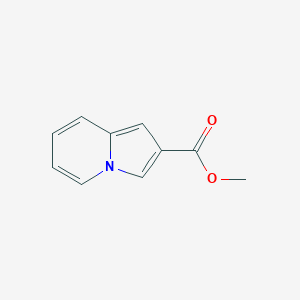

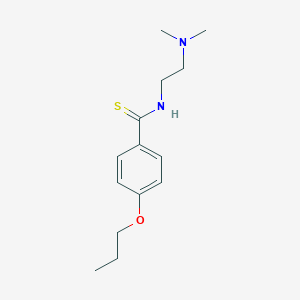

Methyl indolizine-2-carboxylate is a compound that is of interest in the field of organic chemistry due to its potential applications in the synthesis of various alkaloids and pharmaceuticals. The compound is characterized by the presence of an indolizine core, which is a bicyclic structure consisting of a pyridine ring fused to a pyrrole ring, and a carboxylate ester function at the 2-position of the indolizine system.

Synthesis Analysis

The synthesis of related indolizine derivatives has been reported in the literature. For instance, a key intermediate for the synthesis of tacamine-type indole alkaloids, methyl 3α-ethyl-1,2,3,4,6,7,12,12bβ-octahydroindolo[2,3-a]quinolizine-1α-carboxylate, was prepared from methyl 5-(1′-hydroxyethyl)nicotinate. This synthesis involved six steps, culminating in the catalytic hydrogenation of ethylidene isomers to yield the target ester stereoselectively . Another study reported the direct acylation of indolizines with carboxylic acids using condensation reagents typically used for peptide coupling, which facilitated the synthesis of water-soluble caged bioactive carboxylic acids .

Molecular Structure Analysis

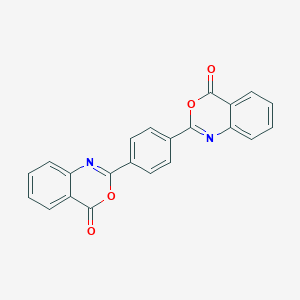

The molecular structure of methyl indolizine derivatives can be complex, as evidenced by the synthesis of methyl 3-(quinolin-2-yl)indolizine-1-carboxylate. This novel compound was synthesized via a cycloaddition reaction and its structure was confirmed using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and MS data . These techniques are crucial for establishing the molecular framework and confirming the identity of such compounds.

Chemical Reactions Analysis

Indolizine derivatives can undergo a variety of chemical reactions. The acylation of indolizines, for example, allows for the introduction of various carboxylic acid functionalities, which can be further manipulated or used as caged compounds that release the carboxylic acid upon irradiation with red light . The cycloaddition reactions are also pivotal in constructing the indolizine core with additional substituents, as demonstrated in the synthesis of methyl 3-(quinolin-2-yl)indolizine-1-carboxylate .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of methyl indolizine-2-carboxylate are not detailed in the provided papers, the properties of such compounds can generally be inferred from their molecular structure. The presence of the carboxylate ester group suggests solubility in organic solvents and potential reactivity towards nucleophiles. The indolizine core may impart stability and rigidity to the molecule, influencing its reactivity and interaction with biological targets. The spectroscopic data provided in the synthesis of related compounds can be used to deduce certain physical properties such as melting points and boiling points, as well as to predict the behavior of these compounds under different conditions .

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Anwendungen

Indolizine sind eine wichtige Klasse von N-kondensierten heterocyclischen Verbindungen aufgrund ihrer interessanten biologischen Eigenschaften . Sie wurden auf verschiedene biologische Aktivitäten wie antituberkulöse, antioxidative, antimikrobielle, Antikrebs- und entzündungshemmende Aktivitäten untersucht .

Synthesewege

Indolizine können durch klassische und nichtklassische Wege synthetisiert werden . Die Entwicklung von Strategien für die effiziente Synthese und die Entdeckung neuer Methoden zur Ringbildung sind bedeutende Forschungsgebiete .

Grüne Chemie

Neue grüne Methoden zur Synthese von Indolizinderivaten wurden entwickelt . Diese Methoden gewinnen zunehmend an Aufmerksamkeit aufgrund ihrer einzigartigen Vorteile wie effiziente Heterocyclenkonstruktion, effiziente C–C- oder C–X-Bindungsbildung und hohe Atom- und Stufenökonomie .

Bioaktive Moleküle

Angesichts der bemerkenswerten Anzahl von zugelassenen Indol-haltigen Medikamenten sowie der Bedeutung des Indolizin-Moleküls lässt sich leicht schlussfolgern, dass Indol- und Indolizinderivate Perspektiven darauf bieten, wie Pyrrol-Gerüste in Zukunft als bioaktive Moleküle gegen eine breite Palette von Krankheiten eingesetzt werden könnten .

Organische Fluoreszenzmoleküle

Einige Indolizinderivate mit ausgezeichneten Fluoreszenzeigenschaften können sogar als organische Fluoreszenzmoleküle für biologische und materielle Anwendungen verwendet werden .

Radikalische Cyclisierung/Kreuzkupplung

Radikalinduzierte synthetische Ansätze gewinnen zunehmend an Aufmerksamkeit aufgrund ihrer einzigartigen Vorteile wie effiziente Heterocyclenkonstruktion, effiziente C–C- oder C–X-Bindungsbildung und hohe Atom- und Stufenökonomie .

Wirkmechanismus

Target of Action

Methyl indolizine-2-carboxylate is a derivative of indolizine, a nitrogen-containing heterocyclic compound . Indolizine derivatives have been found to exhibit a range of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects . .

Mode of Action

Indolizine derivatives, in general, are known for their diverse biological activities . The interaction of these compounds with their targets often results in changes at the molecular level that can lead to various biological effects .

Biochemical Pathways

Indolizine derivatives have been associated with a variety of potential biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Indolizine derivatives have been associated with a variety of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects .

Safety and Hazards

Zukünftige Richtungen

The synthesis of indolizines has seen numerous new strategies in the last decade . The desire to achieve substitution patterns which were hard to build sparked the discovery of completely new pathways . This suggests that future research may continue to explore and develop these new synthetic strategies.

Eigenschaften

IUPAC Name |

methyl indolizine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10(12)8-6-9-4-2-3-5-11(9)7-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZENCFVMMTWFIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2C=CC=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344898 | |

| Record name | methyl indolizine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16959-62-9 | |

| Record name | methyl indolizine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl indolizine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is Methyl indolizine-2-carboxylate synthesized?

A1: The research paper [] outlines a synthetic route to Methyl indolizine-2-carboxylate through the thermal cyclization of a specific precursor molecule: 3-acetoxy-3-(2-pyridyl)-2-methylenepropanoate. This precursor itself is synthesized in a multi-step process:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanol, 2-[[(4-chlorophenyl)methylene]amino]-](/img/structure/B91074.png)

![2-[(2-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B91100.png)